Cyano(hydroxyimino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Peptide Synthesis:

CHX, also known as Oxyma or O-(hydroxyiminoacetyl)cyanide, is primarily used as a coupling agent in peptide synthesis. It plays a crucial role in forming amide bonds between amino acids, which are the building blocks of proteins. CHX offers several advantages over traditional coupling agents like HOBt (1-Hydroxybenzotriazole) and HOAt (Hydroxy-7-azabenzotriazole):

- Higher efficiency: CHX demonstrates improved reaction yields compared to HOBt and HOAt, leading to the formation of desired peptides more effectively [].

- Safer handling: CHX exhibits lower toxicity and no reported explosive properties, unlike HOBt, which can be potentially hazardous [].

- Wider applicability: CHX shows compatibility with various reaction conditions and functionalities, making it adaptable for diverse peptide synthesis strategies [].

These benefits have established CHX as a valuable and safer alternative in the field of peptide research, facilitating the efficient and reliable synthesis of complex peptides for various applications.

Medicinal Chemistry:

Other Potential Applications:

Preliminary studies suggest that CHX might find applications in other areas of scientific research, such as:

- Polymer chemistry: As a potential modifier for introducing specific functionalities into polymers, leading to the development of novel materials with desired properties.

- Bioconjugation: For attaching biomolecules like peptides or antibodies to other molecules, facilitating targeted drug delivery or diagnostic applications.

Cyano(hydroxyimino)acetic acid, also known as 2-cyano-2-hydroxyiminoacetic acid, is an organic compound characterized by its unique functional groups, including a cyano group and a hydroxyimino group. Its molecular formula is , and it features a structure that allows for various

- Addition Reactions: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the cyano group.

- Reduction Reactions: It can be reduced to form amines or other derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

- Alkylation and Acylation: The hydroxyimino group can be alkylated or acylated under appropriate conditions, allowing for the formation of various derivatives .

Research indicates that cyano(hydroxyimino)acetic acid exhibits biological activity that may be beneficial in medicinal chemistry. Its derivatives have shown potential as:

- Antimicrobial Agents: Some studies suggest that compounds derived from cyano(hydroxyimino)acetic acid possess antimicrobial properties.

- Antitumor Activity: Certain derivatives have been evaluated for their ability to inhibit tumor growth in vitro, indicating potential as anticancer agents .

The synthesis of cyano(hydroxyimino)acetic acid typically involves several methods:

- From Cyanoacetamide:

- Using Ethyl Cyano(hydroxyimino)acetate:

- One-Pot Reactions:

Cyano(hydroxyimino)acetic acid has several notable applications:

- Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.

- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals, particularly in developing herbicides or insecticides.

- Synthetic Intermediates: It functions as an important intermediate in organic synthesis, facilitating the creation of more complex molecules .

Studies on the interactions of cyano(hydroxyimino)acetic acid with other compounds reveal its potential for forming complexes, particularly with metal ions. These interactions can enhance its reactivity and stability, making it useful in various applications, including catalysis and material science .

Moreover, research into its interactions with biological molecules suggests that it may influence metabolic pathways or interact with enzymes, although further studies are needed to elucidate these mechanisms fully.

Several compounds share structural similarities with cyano(hydroxyimino)acetic acid. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl Cyano(hydroxyimino)acetate | CHNO | Used as a starting material for various syntheses |

| Methyl Cyano(hydroxyimino)acetate | CHNO | Exhibits similar reactivity patterns |

| 2-Cyano-2-(hydroxyimino)dithioacetic acid | CHNOS | Contains sulfur, offering unique reactivity |

Uniqueness of Cyano(hydroxyimino)acetic Acid

Cyano(hydroxyimino)acetic acid stands out due to its dual functional groups that allow for diverse chemical transformations. Its ability to act both as a nucleophile and electrophile makes it versatile in synthetic applications. Additionally, its promising biological activity positions it as a compound of interest in medicinal chemistry, distinguishing it from other similar compounds which may not exhibit such a range of functionalities or biological relevance .

Cyano(hydroxyimino)acetic acid emerged as a response to the limitations of benzotriazole-based reagents (e.g., HOBt, HOAt), which posed explosion risks. Its synthesis was first reported in the context of optimizing peptide-coupling agents, leveraging the hydroxyimino group’s acidity (pKa ~4.6) to neutralize carbodiimide byproducts like dicyclohexylcarbodiimide (DCC). This innovation reduced racemization during peptide bond formation, a critical advance in solid-phase synthesis.

Key milestones:

| Year | Development | Reference |

|---|---|---|

| 1998 | First reported as a metal ligand (Cu²⁺, Ni²⁺ complexes) | |

| 2015 | Optimized synthesis for fungicide intermediates (e.g., Cymoxanil) |

Chemical Classification and Nomenclature

Cyano(hydroxyimino)acetic acid belongs to the oxime-carboxylic acid family. Its systematic IUPAC name is (2Z)-2-cyano-2-hydroxyiminoacetic acid, reflecting its Z-configuration. Alternative identifiers include:

| Nomenclature | CAS/ID | Source |

|---|---|---|

| 2-Cyano-2-(hydroxyimino)acetic acid | 78325-18-5 | |

| Cyano(hydroxyimino)formic acid | CID 21255984 | |

| 2-Cyano-2-hydroxyiminoacetic acid hydrate | TRC-C982290 |

Synonyms:

General Structural Features and Characteristics

The compound’s structure comprises:

- Cyano group (–C≡N): Contributes to electron-withdrawing effects.

- Hydroxyimino group (–N–OH): Tautomerizes to a nitroso form under basic conditions.

- Carboxylic acid (–COOH): Enhances solubility and acidity (pKa ~2.5).

Physical properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃H₂N₂O₃ | |

| Molecular weight | 114.06 g/mol | |

| Melting point | Not reported | – |

| Solubility | Water, methanol |

Reactivity:

- Acidity: The hydroxyimino proton (pKa ~4.6) facilitates deprotonation, enabling metal coordination.

- Tautomerism: Exists as oxime (neutral) or nitroso (anionic) forms, influencing complexation.

Importance in Synthetic Chemistry and Research

Peptide Synthesis

Cyano(hydroxyimino)acetic acid (often as its ethyl ester, Oxyma) serves as a coupling additive with carbodiimides (e.g., DCC) to activate carboxylic acids. Its advantages include:

- Reduced racemization: Suppressed base-catalyzed side reactions.

- Safety: Lower explosive risk compared to HOBt/HOAt.

- Efficiency: Compatible with solid-phase synthesis and automated protocols.

Example protocol:

- Activation: DCC (1.2 eq) + Oxyma (1.2 eq) in DMF.

- Coupling: Stir with amine substrate (e.g., DIEA) for 20 hr.

Coordination Chemistry

The compound chelates transition metals via its hydroxyimino and carboxylate groups. Key applications:

| Metal | Complex Type | Application |

|---|---|---|

| Cu²⁺ | Dimeric complexes | Catalysis, materials science |

| Ni²⁺ | Monomeric complexes | Spectroscopic studies |

Structural insights:

- Cu²⁺ complexes: Bridged by carboxylate oxygens, forming polymeric structures.

- Ni²⁺ complexes: Octahedral geometry with additional solvent ligands.

Agrochemical Synthesis

Cyano(hydroxyimino)acetic acid is a precursor to fungicides like Cymoxanil (used in seed treatments). Its degradation products are monitored in environmental studies.

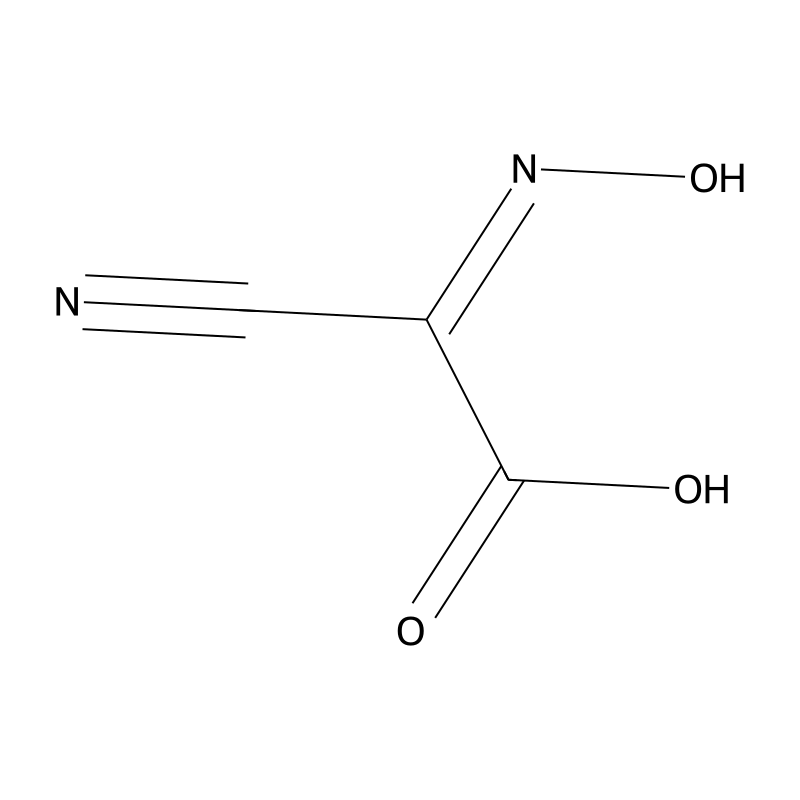

Cyano(hydroxyimino)acetic acid possesses the molecular formula C₃H₂N₂O₃, representing a compact yet functionally rich organic compound [2] [3]. The IUPAC systematic name for this compound is (2E)-2-cyano-2-(hydroxyimino)acetic acid, indicating the E-configuration of the oxime functionality [2]. The compound is registered under CAS number 78325-18-5, with alternative registry numbers including 38157-71-0 and 1820704-11-7 [2] [4].

The structural representation can be expressed through the SMILES notation as C(#N)/C(=N/O)/C(=O)O, which clearly delineates the spatial arrangement of functional groups [29]. The InChI representation provides a more detailed structural description: InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)/b5-2-, with the corresponding InChI key being CNEFRTDDIMNTHC-DJWKRKHSSA-N [2] [29].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂N₂O₃ |

| IUPAC Name | (2E)-2-cyano-2-(hydroxyimino)acetic acid |

| CAS Registry Number | 78325-18-5 |

| SMILES | C(#N)/C(=N/O)/C(=O)O |

| InChI Key | CNEFRTDDIMNTHC-DJWKRKHSSA-N |

Molecular Weight and Atomic Composition

The molecular weight of cyano(hydroxyimino)acetic acid is precisely 114.06 g/mol [2] [3] [7]. The atomic composition reflects a highly functionalized small molecule containing three carbon atoms, two hydrogen atoms, two nitrogen atoms, and three oxygen atoms [2]. The monoisotopic mass is calculated as 114.006542 daltons [2].

The compound exhibits a remarkably high heteroatom content, with seven heteroatoms (nitrogen and oxygen) relative to only three carbon atoms, contributing to its unique physicochemical properties [2]. This composition results in a nitrogen content of approximately 24.6% by mass and an oxygen content of approximately 42.1% by mass [2].

| Atomic Element | Count | Mass Percentage |

|---|---|---|

| Carbon | 3 | 31.6% |

| Hydrogen | 2 | 1.8% |

| Nitrogen | 2 | 24.6% |

| Oxygen | 3 | 42.1% |

| Total | 10 | 100% |

Structural Characteristics and Functional Groups

Cyano(hydroxyimino)acetic acid represents a trisubstituted acetic acid derivative incorporating three distinct functional groups positioned at the alpha-carbon [2] [4]. The molecule adopts a planar configuration due to the sp² hybridization of the central carbon atom bearing both the cyano and hydroxyimino substituents [9].

Cyano Group Properties

The cyano functional group (-C≡N) occupies a central position in the molecular architecture, directly attached to the alpha-carbon of the acetic acid framework [2]. This group exhibits characteristic linear geometry with a carbon-nitrogen triple bond length of approximately 1.17 Å [37]. The cyano group functions as a powerful electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecule [37].

The cyano group demonstrates characteristic infrared absorption at approximately 2240 cm⁻¹, corresponding to the C≡N stretching vibration [24] [25]. This functional group contributes significantly to the overall dipole moment of the molecule and enhances the acidity of adjacent functional groups through inductive effects [37]. The linear geometry of the cyano group constrains the molecular conformation and influences the overall three-dimensional structure [37].

Hydroxyimino Group Properties

The hydroxyimino group (=N-OH) represents an oxime functionality that introduces both hydrogen bonding capability and potential for tautomeric equilibria [9] [36]. This group adopts a planar configuration due to the sp² hybridization of the nitrogen atom, with the N-O bond exhibiting partial double-bond character through resonance [36]. The oxime functionality displays characteristic infrared absorptions at 3600 cm⁻¹ for the O-H stretch, 1665 cm⁻¹ for the C=N stretch, and 945 cm⁻¹ for the N-O stretch [24] [36].

The hydroxyimino group can exist in E and Z geometric isomers, with the E-configuration being predominant in cyano(hydroxyimino)acetic acid [9] [10]. This group exhibits both weakly acidic and basic properties, with the hydroxyl proton showing exchangeability in deuterated solvents [36] [39]. The presence of the hydroxyimino group enables extensive hydrogen bonding networks in both solid state and solution [36].

Carboxylic Acid Group Properties

The carboxylic acid functionality (-COOH) provides the primary acidic character to the molecule and serves as the attachment point for various derivatives [32] [33]. This group exhibits typical carboxylic acid properties, including strong hydrogen bonding capability and the ability to form dimeric associations through cyclic hydrogen bond arrangements [34] [35]. The carbonyl carbon adopts sp² hybridization, resulting in a planar trigonal geometry with bond angles of approximately 120° [35].

The carboxylic acid group demonstrates characteristic infrared absorption in the range of 1710-1680 cm⁻¹ for the C=O stretch and broad absorption between 3600-2500 cm⁻¹ for the O-H stretch [33] [34]. The presence of multiple electron-withdrawing groups significantly enhances the acidity of the carboxyl proton compared to simple acetic acid derivatives [32] [33].

Tautomeric Forms and Stereochemistry

Cyano(hydroxyimino)acetic acid exhibits complex tautomeric behavior due to the presence of multiple functional groups capable of proton transfer [9] [10]. The primary tautomeric equilibrium involves the interconversion between the oxime form and the nitroso form, with the oxime configuration being thermodynamically favored in most conditions [9].

In crystalline form, the compound exists predominantly as the oxime tautomer, while in strongly basic solutions, a tautomeric nitrosoisomer in anionic form becomes more prevalent [9]. The compound can exist in E and Z geometric configurations around the C=N double bond of the oxime group, with the E-isomer being the predominant form [9] [16]. Theoretical calculations suggest that different tautomers may coexist with energy differences as small as 1 J/mol [27].

The stereochemistry is further complicated by potential rotameric forms around single bonds, particularly involving the orientation of the hydroxyl group relative to the rest of the molecule [27]. Temperature-dependent infrared spectroscopy has revealed evidence for multiple rotameric forms, with barriers for conformational interconversion on the order of 1.89 kJ/mol [27].

Physical Properties

Solubility Profile

Cyano(hydroxyimino)acetic acid demonstrates high solubility in water due to its multiple polar functional groups capable of hydrogen bonding [17] [18]. The compound readily dissolves in polar protic solvents such as methanol and exhibits good solubility in polar aprotic solvents including dimethyl sulfoxide, acetone, and dichloromethane [15] [17]. The high solubility in aqueous media can be attributed to the presence of the carboxylic acid group, which can ionize to form a carboxylate anion, and the hydroxyimino group, which can participate in extensive hydrogen bonding networks [17].

The solubility characteristics are significantly influenced by pH, with enhanced solubility observed under basic conditions due to deprotonation of the carboxyl group [18]. In organic solvents, the compound shows preferential dissolution in solvents capable of hydrogen bonding, reflecting the importance of intermolecular interactions [17].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Highly soluble | Hydrogen bonding, ionization |

| Methanol | Soluble | Hydrogen bonding |

| DMSO | Soluble | Dipole-dipole interactions |

| Acetone | Moderately soluble | Polar interactions |

| Dichloromethane | Limited solubility | Weak polar interactions |

Stability Considerations

The compound exhibits good thermal stability at room temperature, with decomposition occurring only at elevated temperatures [3] [7]. Storage recommendations include maintenance at cool temperatures (below 15°C) in a dry environment to prevent hydrolysis and degradation [15] [28]. The compound demonstrates hygroscopic properties, readily forming hydrated forms when exposed to atmospheric moisture [3] [7].

Chemical stability is influenced by pH conditions, with the compound showing greater stability under mildly acidic to neutral conditions [18]. Under strongly alkaline conditions, potential hydrolysis of the nitrile group may occur over extended periods [18]. The presence of multiple functional groups makes the compound susceptible to oxidation under harsh conditions, necessitating storage under inert atmosphere for long-term preservation [15].

Spectroscopic Characteristics

Infrared spectroscopy provides definitive identification through characteristic absorption bands specific to each functional group [23] [24]. The cyano group exhibits a sharp, intense absorption at 2240 cm⁻¹, while the hydroxyimino group shows multiple characteristic bands [24]. The carboxylic acid functionality contributes broad O-H stretching absorption and distinct C=O stretching frequencies [24].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns, with the oxime hydroxyl proton appearing around 13.4 ppm and showing exchange with deuterium oxide [24]. The carboxyl proton typically resonates between 10-12 ppm and also exhibits deuterium exchange behavior [24]. Temperature-dependent spectroscopic studies have revealed conformational dynamics and the presence of multiple rotameric forms [27].

| Spectroscopic Technique | Characteristic Features | Assignment |

|---|---|---|

| IR Spectroscopy | 3600-3200 cm⁻¹ | O-H stretch (oxime and carboxyl) |

| IR Spectroscopy | 2240 cm⁻¹ | C≡N stretch (cyano) |

| IR Spectroscopy | 1710-1680 cm⁻¹ | C=O stretch (carboxyl) |

| IR Spectroscopy | 1665 cm⁻¹ | C=N stretch (oxime) |

| ¹H NMR | ~13.4 ppm | Oxime OH (D₂O exchangeable) |

| ¹H NMR | ~10-12 ppm | Carboxyl OH (D₂O exchangeable) |

Acid-Base Properties

Cyano(hydroxyimino)acetic acid functions as a diprotic acid with two dissociation constants corresponding to the oxime hydroxyl group and the carboxylate function [18]. The compound exhibits significantly enhanced acidity compared to simple acetic acid derivatives due to the electron-withdrawing effects of both the cyano and hydroxyimino substituents [20]. The first dissociation involves the carboxyl proton, while the second dissociation corresponds to the oxime hydroxyl group [18].

The presence of multiple electron-withdrawing groups results in a pKa value substantially lower than that of acetic acid (pKa = 4.76) [20] [38]. While specific pKa values for cyano(hydroxyimino)acetic acid were not found in the available literature, related cyano-substituted acetic acid derivatives typically exhibit pKa values in the range of 2.0-3.5 [20]. The compound can function as both a hydrogen bond donor and acceptor, contributing to its unique solution behavior [18].

Potentiometric titration studies confirm the presence of two distinct ionization steps, with the compound capable of forming both monoanionic and dianionic species depending on solution pH [18]. The acid-base properties are further modulated by the potential for intramolecular hydrogen bonding between functional groups [18].

Electron Distribution and Resonance Structures

The electron distribution in cyano(hydroxyimino)acetic acid is significantly influenced by the presence of multiple electron-withdrawing groups and the potential for extensive resonance stabilization [23]. The cyano group acts as a powerful π-electron acceptor, creating electron deficiency at the alpha-carbon and enhancing the acidity of adjacent functional groups [37]. The hydroxyimino group contributes both inductive and resonance effects, with the nitrogen atom capable of donating electron density through resonance while simultaneously withdrawing electron density through inductive effects [36].

The carboxylate group, upon deprotonation, exhibits classical resonance stabilization with delocalization of negative charge over both oxygen atoms [32]. The conjugated system formed by the C=N double bond of the oxime group and the adjacent cyano group provides additional stabilization through extended π-electron delocalization [36]. Theoretical calculations using density functional theory methods have been employed to characterize the electronic structure and predict harmonic vibrational frequencies [23].

Reaction of Cyanoacetic Acid with Nitrous Acid

The fundamental synthetic approach for cyano(hydroxyimino)acetic acid involves the direct nitrosation of cyanoacetic acid with nitrous acid. This classical method represents the most straightforward route to the target compound and has been extensively studied and optimized over several decades [1] [2] [3].

The reaction proceeds through the in situ generation of nitrous acid from sodium nitrite and acetic acid, typically conducted under carefully controlled pH conditions. The optimal pH range for this transformation has been established at 4.0-4.8, with pH 4.5 providing the best balance between reaction efficiency and product selectivity [1] . The mechanism involves the electrophilic attack of the nitrosonium ion (NO+) at the activated methylene carbon of cyanoacetic acid, forming the corresponding oxime derivative [2] [5].

Detailed kinetic studies have revealed that the reaction proceeds via both enol and enolate intermediates, with the enolate pathway being dominant at lower acidities [2]. The reaction demonstrates remarkable efficiency, with rate constants approaching the diffusion-controlled limit under optimal conditions. Temperature control is critical, with the reaction typically conducted at 0-5°C to minimize side reactions and maximize product formation [1] [3].

The yield of this classical approach ranges from 70-87%, depending on the specific reaction conditions employed [1] . Reaction times vary from 1-18 hours, with shorter times achievable under optimized conditions. The primary advantages of this method include the use of readily available starting materials, simple experimental procedures, and the absence of exotic reagents or catalysts.

Reaction of Glyoxylate with Hydroxylamine Hydrochloride

An alternative classical approach involves the condensation of glyoxylate derivatives with hydroxylamine hydrochloride to form cyano(hydroxyimino)acetic acid derivatives [6] [7] [8]. This method represents a conceptually different synthetic strategy, utilizing the direct formation of the oxime functionality through nucleophilic addition rather than electrophilic substitution.

The reaction is typically conducted in aqueous medium at room temperature, with the pH carefully adjusted to facilitate the condensation process [8]. Below pH 7.5, a spontaneous chemical reaction occurs between hydroxylamine and glyoxylate, forming glyoxylic acid oxime intermediates that can be further functionalized [8]. The reaction rate increases with decreasing pH, suggesting an acid-catalyzed mechanism.

This approach offers several advantages, including the use of different starting materials that may be more readily available in certain synthetic contexts. The reaction conditions are generally milder than those required for the nitrous acid approach, and the method can be adapted for the synthesis of various substituted derivatives [6] [7].

Matrix isolation spectroscopy studies have provided detailed insights into the photochemical behavior of glyoxal-hydroxylamine complexes, revealing the formation of hydroxyketene-hydroxylamine complexes and hydroxy(hydroxyamino)acetaldehyde intermediates [6]. These findings have important implications for understanding the reaction pathways and optimizing synthetic conditions.

Modern Synthetic Approaches

Phosphoric Acid-Mediated Synthesis

Recent developments in the synthesis of cyano(hydroxyimino)acetic acid have focused on the use of phosphoric acid as a superior buffering and reaction medium [1] [10]. This modern approach represents a significant advancement over traditional acetic acid-buffered systems, offering improved pH control and higher product yields.

The phosphoric acid-mediated synthesis utilizes the superior buffering capacity of phosphoric acid to maintain optimal pH conditions throughout the reaction [1] . The reaction is typically conducted at 20-40°C using sodium nitrite and ethyl cyanoacetate as starting materials, with phosphoric acid serving both as a buffer and reaction promoter [10]. Under these conditions, yields approaching quantitative levels have been achieved [1].

The key advantage of phosphoric acid lies in its ability to maintain consistent pH conditions, reducing side reactions and improving overall selectivity . The method has been successfully scaled for industrial applications, with reaction times reduced to as little as one hour under optimized conditions [10]. The phosphoric acid medium also facilitates product isolation and purification, as the buffered conditions prevent decomposition during work-up procedures.

Comparative studies have demonstrated that phosphoric acid outperforms acetic acid in maintaining consistent pH, reducing side reactions, and improving overall process efficiency . The enhanced buffering capacity of phosphoric acid is particularly beneficial during the addition of sodium nitrite, preventing pH fluctuations that can lead to reduced yields and increased impurity formation.

Alternative Reagents and Catalysts

The exploration of alternative reagents and catalysts has led to the development of several innovative synthetic approaches for cyano(hydroxyimino)acetic acid [11] [12] [13]. These methods aim to improve reaction efficiency, selectivity, and environmental sustainability while reducing the dependence on traditional nitrosation conditions.

Aminobenzothiadiazine catalysts have been investigated for their ability to promote related transformations with high stereoselectivity [12]. These catalysts demonstrate remarkable efficiency in promoting nucleophilic additions and condensation reactions, achieving yields up to 100% with excellent stereoselectivity (>99:1 diastereomeric ratio) [12]. The scalability of these catalytic systems has been demonstrated, with gram-scale reactions achievable using catalyst loadings as low as 1 mol% [12].

Alternative nitrosating agents have been explored as replacements for the traditional sodium nitrite/acid combination [3] [14]. Patent literature describes processes utilizing different nitrite salts and acid combinations, aimed at improving reaction efficiency and reducing by-product formation [3] [14]. These approaches often employ controlled addition procedures and specialized reaction vessels to optimize heat and mass transfer.

The development of heterogeneous catalytic systems has shown promise for improving reaction selectivity and facilitating product separation [11]. Magnetic nano-ferrites (Fe₃O₄) have been employed under continuous flow conditions to conduct related cyanation reactions within minutes, demonstrating the potential for rapid, efficient transformations [11].

Optimization Strategies for Yield Improvement

The optimization of cyano(hydroxyimino)acetic acid synthesis has focused on several key parameters that significantly impact both yield and product quality [1] [2] [10]. Systematic studies have identified critical factors and established optimal operating ranges for industrial and laboratory-scale synthesis.

pH control emerges as the most critical parameter, with optimal performance achieved in the range of 4.0-4.8 [1] . Values above pH 5.0 result in significant yield reduction due to competing side reactions and hydrolysis of reactive intermediates. The use of phosphoric acid buffering systems provides superior pH control compared to acetic acid-based systems, maintaining stable conditions throughout the reaction period .

Temperature optimization studies have established that the reaction should be conducted at 0-40°C, with lower temperatures generally favoring improved selectivity [1] [2] [10]. While higher temperatures can increase reaction rates, they also promote undesirable side reactions, leading to reduced overall efficiency. The optimal temperature range represents a balance between reaction kinetics and selectivity considerations.

Reagent stoichiometry optimization has revealed that slight excess of sodium nitrite (1.1-1.5 equivalents) provides optimal results [1] [3]. Linear yield increases are observed up to 1.2 equivalents, beyond which excess reagent can contribute to impurity formation. The controlled addition of nitrite solution over 1-2 hours prevents local concentration effects and improves overall reaction efficiency.

Reaction time studies indicate diminishing returns beyond 3 hours, with most reactions achieving maximum conversion within this timeframe [1] [2] [10]. Extended reaction times generally do not improve yields significantly but may contribute to product degradation or side product formation.

Purification Techniques

The purification of cyano(hydroxyimino)acetic acid requires careful consideration of the compound's chemical properties and stability characteristics [1] [15] [16] [17]. Multiple purification strategies have been developed to achieve high-purity material suitable for various applications.

Recrystallization remains the most widely employed purification method, with ethanol and ethyl acetate emerging as the preferred solvents [1] [15] [16]. Recrystallization from ethanol typically provides yields of 80-95% with purities exceeding 95%, while ethyl acetate recrystallization can achieve purities above 98% with yields of 85-95% [15]. The choice between these solvents depends on the specific purity requirements and the nature of impurities present.

The recrystallization process involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote crystal formation [15] [18] [17]. Optimal results are achieved by heating the solvent to boiling, dissolving the compound completely, and then allowing slow cooling to room temperature. The addition of a 10% excess of hot solvent accounts for evaporation losses and ensures complete dissolution [17] [19].

Column chromatography on silica gel provides an alternative purification method, particularly useful for complex mixtures or when recrystallization proves inadequate [20] [21] [22]. Typical eluent systems employ petroleum ether/ethyl acetate gradients, with purities of 95% or higher achievable with yields of 70-90% [22]. The method requires careful selection of column dimensions and eluent composition based on the quantity of material and impurity profile.

Crystallization from aqueous medium offers advantages for water-soluble derivatives and can provide purities above 90% with yields of 75-90% [23]. This method is particularly useful for salt forms and highly polar derivatives that may not crystallize effectively from organic solvents.

Simple washing procedures using ice-cold ethanol or ethyl acetate can provide effective purification for moderately pure starting materials [16] [18]. These procedures typically achieve purities above 92% with yields of 90-98%, making them attractive for routine purification where high purity is not critical.

Industrial Production Methodologies

Industrial production of cyano(hydroxyimino)acetic acid has evolved to address scalability, economic efficiency, and environmental considerations [10] [24]. Modern industrial processes emphasize continuous operation, waste minimization, and energy efficiency while maintaining high product quality standards.

The phosphoric acid-mediated process has been adapted for large-scale production, offering superior control over reaction parameters and improved yields compared to traditional batch processes [10]. Industrial implementations utilize continuous stirred tank reactors with precise temperature and pH control systems. The buffering capacity of phosphoric acid enables stable operation over extended periods, reducing the need for frequent adjustments and improving overall process reliability.

Flow chemistry approaches have been investigated for continuous production, offering advantages in heat and mass transfer, reaction control, and safety [25] [26]. Continuous flow systems enable precise control of residence time, temperature, and reagent mixing, leading to improved product consistency and reduced batch-to-batch variation. The reduced holdup volumes in flow systems also enhance safety when handling potentially hazardous nitrosating agents.

Ionic liquid-based processes have been developed as green alternatives to conventional synthetic methods [27] [24]. These approaches utilize cost-effective ionic liquids such as tri-(2-hydroxyethyl) ammonium acetate, which serves multiple roles as solvent, catalyst, and CO₂ absorption medium [27]. The ionic liquid can be recycled multiple times without significant loss of catalytic activity, improving the overall economics of the process.

Process intensification strategies focus on optimizing reactor design, heat integration, and separation efficiency [28]. Multi-objective optimization approaches have been employed to balance competing objectives such as yield, purity, waste generation, and energy consumption. Bayesian optimization algorithms enable systematic exploration of process parameter space while minimizing experimental requirements.

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for cyano(hydroxyimino)acetic acid has become increasingly important in response to growing environmental regulations and sustainability requirements [29] [27] [30]. Green chemistry principles have been applied to develop cleaner, more efficient synthetic processes.

Microwave-assisted synthesis represents a significant advancement in reducing reaction times and energy consumption [31] [32] [33] [30]. Microwave heating provides rapid, uniform heating throughout the reaction mixture, enabling reaction completion in minutes rather than hours. Studies have demonstrated that microwave irradiation can reduce reaction times from several hours to 2-3 minutes while maintaining or improving yields [33] [30].

The application of microwave heating to cyano(hydroxyimino)acetic acid synthesis has shown particular promise for small-scale and research applications [31]. Domestic microwave ovens can be adapted for synthetic purposes using appropriate reaction vessels and safety protocols. The technique offers advantages in energy efficiency, reduced solvent consumption, and improved reaction control.

Solvent-free synthetic approaches have been developed to eliminate the use of volatile organic compounds [34] [30] [35]. Ball-milling mechanochemistry enables chemical transformations under solvent-free conditions, often leading to reduced reaction times and different product selectivities compared to solution-based methods [36] [34] [35]. These approaches are particularly attractive for pharmaceutical and fine chemical applications where solvent residues must be minimized.

Continuous flow chemistry offers significant advantages in terms of safety, selectivity, and scalability while reducing waste generation [25] [26]. Flow systems enable precise control of reaction parameters and facilitate the implementation of multistep synthetic sequences without intermediate isolation. The reduced residence times and improved heat transfer in flow systems often lead to higher selectivities and reduced by-product formation.

Water-based synthetic approaches minimize the use of organic solvents and reduce environmental impact [29]. The use of aqueous buffered systems for nitrosation reactions eliminates the need for organic co-solvents while providing effective pH control. These approaches are particularly attractive for large-scale production where solvent recovery and disposal costs are significant considerations.